molecular formula C19H11ClO3 B3035952 (3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one CAS No. 338786-06-4

(3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one

Cat. No.: B3035952
CAS No.: 338786-06-4
M. Wt: 322.7 g/mol
InChI Key: XQMRXIIVBMVBRI-WQRHYEAKSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Crystal Structure and Synthesis

  • Studies on similar compounds, such as 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, reveal insights into their crystal structures, stabilized by π–π interactions and C—H⋯π interactions. Such compounds were prepared by oxidation processes using 3-chloroperoxybenzoic acid (Choi, Seo, Son, & Lee, 2008).
  • Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, another related compound, exhibits crystal structure stabilization through aromatic π–π interactions and C—H⋯O hydrogen bonds, highlighting the importance of these interactions in benzofuran derivatives (Choi, Seo, Son, & Lee, 2009).

Pharmacological Properties

  • Thiazolopyrimidine derivatives, including those with furan-2-yl groups, have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This indicates the potential pharmacological applications of similar benzofuran compounds (Selvam, Karthik, Palanirajan, & Ali, 2012).
  • Gamma-aminobutyric acid analogues, some containing benzofuran structure, have shown affinity for GABAB receptors, suggesting the role of benzofuran derivatives in neuroscience research (Berthelot et al., 1987).

Synthesis and Reactions

  • The Wittig reaction of benzofuranones provides a method for synthesizing functionally substituted benzofurans, which is important for the chemical manipulation and application of these compounds (Chan, Elix, & Ferguson, 1975).

Antimicrobial Properties

  • Benzofuran derivatives, such as pyrazoline derivatives synthesized from benzofuran, have been studied for their antimicrobial activities against various bacterial and fungal strains, showing the potential of benzofuran compounds in antimicrobial research (Patil, Asrondkar, & Pande, 2013).

Spectroscopic Studies

  • The electronic absorption and fluorescence spectra of coumarin derivatives with benzofuran groups have been studied, demonstrating the application of benzofuran derivatives in designing new fluorescent probes for analytical chemistry, biophysics, and cellular biology (Evale, Hanagodimath, Khan, & Kulkarni, 2009).

Antiepileptic Activity

  • Benzylidene-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives with furan-2-yl groups have shown promise as antiepileptic agents in studies, indicating the relevance of benzofuran derivatives in the development of new antiepileptic drugs (Karthick, Selvam, Palanirajan, & Ramu, 2016).

Mechanism of Action

This is typically used for biologically active compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves identifying areas of research that could further our understanding of the compound. It could include developing new synthesis methods, finding new applications, or studying its effects on the environment .

Properties

IUPAC Name

(3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO3/c20-13-5-3-4-12(10-13)17-9-8-14(22-17)11-18-15-6-1-2-7-16(15)19(21)23-18/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMRXIIVBMVBRI-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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